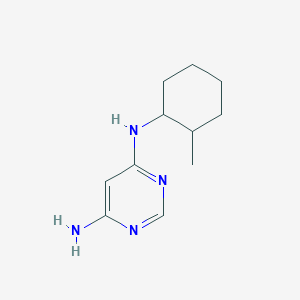
2-Azido-1-(2,5-dimethylphenyl)ethan-1-one
Overview
Description
2-Azido-1-(2,5-dimethylphenyl)ethan-1-one is an organic compound with the molecular formula C10H11N3O and a molecular weight of 189.21 g/mol. This compound is characterized by the presence of an azido group (-N3) attached to an ethanone moiety, which is further substituted with a 2,5-dimethylphenyl group. The azido group is known for its high reactivity, making this compound valuable in various chemical reactions and applications.
Mechanism of Action
Mode of Action
- One possible mode of action involves the reaction of 2-Azido-1-(2,5-dimethylphenyl)ethan-1-one with hydrazine derivatives (such as hydroxylamine) to form hydrazones. The nitrogen atom in hydrazones acts as a nucleophile, attacking the carbonyl carbon of the ketone group. This results in the formation of a stable C=N bond. The hydrazone formation is essentially irreversible due to the dehydration step during the reaction, driving the equilibrium toward product formation .
Pharmacokinetics
- Information on absorption is not available. No data on volume of distribution. Limited information on metabolism and excretion. The compound’s ADME properties remain largely unexplored .
Biochemical Analysis
Biochemical Properties
2-Azido-1-(2,5-dimethylphenyl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the formation of covalent bonds between the azido group of this compound and the active sites of the enzymes, leading to enzyme inhibition or modification .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and immune responses. This inhibition leads to reduced expression of pro-inflammatory genes and altered cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. One notable mechanism involves the covalent modification of cysteine residues in target proteins, resulting in changes in protein function and gene expression. Additionally, this compound can induce oxidative stress by generating reactive oxygen species, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy. Long-term exposure to the compound has been associated with sustained inhibition of specific cellular pathways and potential cytotoxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate specific biochemical pathways without causing significant adverse effects. At high doses, this compound can induce toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced only above certain concentration levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo biotransformation, leading to the formation of various metabolites. These metabolic processes can affect the compound’s activity and toxicity. Additionally, this compound can influence metabolic flux and alter metabolite levels in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and accumulate in certain tissues. Its distribution is influenced by factors such as lipophilicity and molecular size. The interaction with transporters and binding proteins can affect the compound’s localization and accumulation within cells .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be targeted to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis. The subcellular localization of this compound is crucial for its activity and function within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazo-transfer reaction, where a primary amine is converted to an azide using a diazo-transfer reagent such as 2-azido-1,3-dimethylimidazolinium hexafluorophosphate . The reaction conditions often require a base to facilitate the transfer, and the choice of base can significantly impact the yield and efficiency of the reaction.
Industrial Production Methods
Industrial production of 2-Azido-1-(2,5-dimethylphenyl)ethan-1-one may involve large-scale diazo-transfer reactions under controlled conditions to ensure safety and efficiency. The use of stable and safe reagents like 2-azido-1,3-dimethylimidazolinium hexafluorophosphate is preferred to minimize risks associated with handling azides .
Chemical Reactions Analysis
Types of Reactions
2-Azido-1-(2,5-dimethylphenyl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming heterocyclic compounds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Cycloaddition Reactions: Reagents like alkynes or alkenes are used under thermal or catalytic conditions.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted ethanones with various functional groups replacing the azido group.
Cycloaddition Reactions: Products include heterocyclic compounds such as triazoles.
Reduction Reactions: The major product is the corresponding amine.
Scientific Research Applications
2-Azido-1-(2,5-dimethylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: Employed in bioconjugation techniques, where the azido group reacts with alkynes in click chemistry to label biomolecules.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-Azido-1-(2,5-dimethylphenyl)ethan-1-one can be compared with other azido compounds such as:
2-Azido-1,3-dimethylimidazolinium hexafluorophosphate: A stable and safe diazo-transfer reagent.
2-Azido-1-(2,4-dimethylphenyl)ethan-1-one: Similar structure but with a different substitution pattern on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in synthesis and research.
Properties
IUPAC Name |
2-azido-1-(2,5-dimethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-3-4-8(2)9(5-7)10(14)6-12-13-11/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGNEDNKOPTYKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(butan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid](/img/structure/B1469985.png)

![{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1469987.png)
![6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyrimidin-4-amine](/img/structure/B1469988.png)


![1-[2-(Methylsulfanyl)benzoyl]piperazine](/img/structure/B1469993.png)




![2-[1-(Thiophene-3-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B1470004.png)


